molecular formula C4H4O6Zn B1615106 Zinc tartrate CAS No. 551-64-4

Zinc tartrate

Cat. No.: B1615106
CAS No.: 551-64-4
M. Wt: 213.5 g/mol
InChI Key: VRGNUPCISFMPEM-ZVGUSBNCSA-L
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Description

Zinc tartrate is an inorganic compound with the molecular formula C₄H₄O₆Zn. It is a zinc salt of tartaric acid, which is a naturally occurring organic acid found in many plants, particularly grapes. This compound is known for its coordination properties and is used in various applications due to its unique chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc tartrate can be synthesized through a reaction between tartaric acid and zinc sulfate heptahydrate. The process involves first reacting tartaric acid with sodium hydroxide to form sodium tartrate. This sodium tartrate is then reacted with zinc sulfate heptahydrate to produce this compound .

Industrial Production Methods

In industrial settings, this compound is often produced using a solid-state reaction at low temperatures. This method involves the use of polyethylene glycol 400 as a structure-directing agent. The reaction is carried out under controlled conditions to ensure high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

Zinc tartrate undergoes various chemical reactions, including chelation, coordination, and complexation. It can form complexes with other metal ions and organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include chelating agents like citric acid, glycine, lysine, maleate, and oxalate. These reactions are typically carried out under controlled pH and temperature conditions to ensure proper chelation and complex formation .

Major Products Formed

The major products formed from reactions involving this compound include various zinc chelates and coordination complexes. These products are often characterized using techniques like Fourier Transform Infrared Spectroscopy (FT-IR) and X-ray diffraction .

Scientific Research Applications

Zinc tartrate has a wide range of scientific research applications:

Mechanism of Action

Zinc tartrate exerts its effects primarily through its role as a zinc ion donor. Zinc ions play crucial roles in various biological processes, including enzyme catalysis, protein synthesis, and cell division. This compound releases zinc ions, which then participate in these processes by acting as cofactors for enzymes and stabilizing protein structures .

Comparison with Similar Compounds

Similar Compounds

  • Zinc citrate
  • Zinc gluconate
  • Zinc sulfate
  • Zinc acetate

Comparison

Zinc tartrate is unique among zinc compounds due to its strong coordination properties and ability to form stable complexes with a variety of ligands. Unlike zinc sulfate and zinc acetate, which are primarily used for their solubility and bioavailability, this compound is valued for its structural properties and applications in material science and coordination chemistry .

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique coordination properties and ability to form stable complexes make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

zinc;(2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGNUPCISFMPEM-ZVGUSBNCSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O6Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970469
Record name Zinc 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551-64-4
Record name Zinc tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINC TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EKY01JN8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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